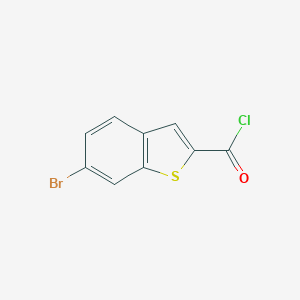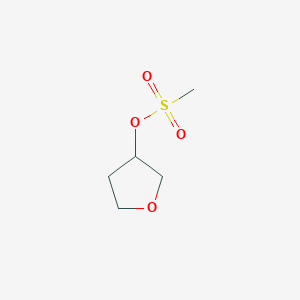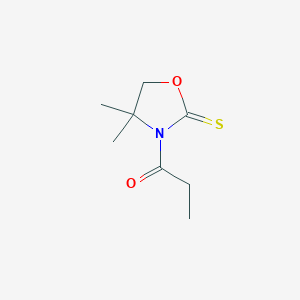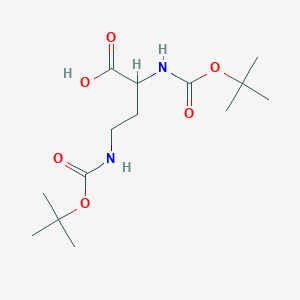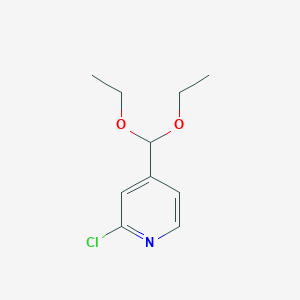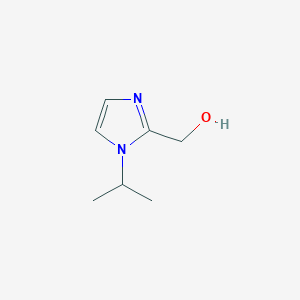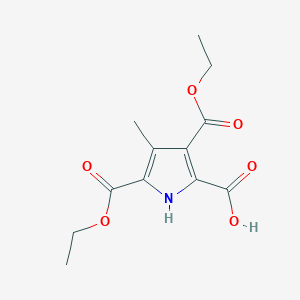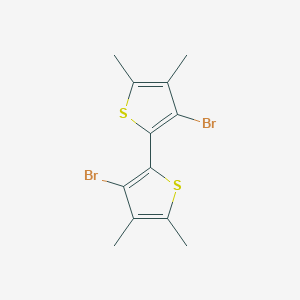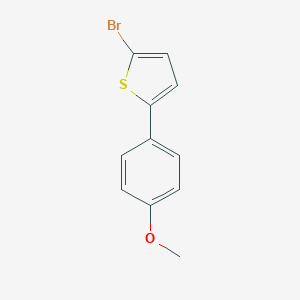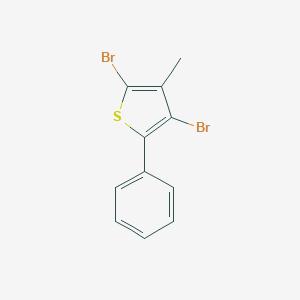![molecular formula C14H11BrN2S B186810 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole CAS No. 296273-25-1](/img/structure/B186810.png)
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a benzimidazole derivative with a bromophenylmethylsulfanyl substituent, which makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cell proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole can exert various biochemical and physiological effects in cells and tissues. These effects include the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole. One potential avenue is the development of new drugs based on this compound for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, more research is needed to investigate the safety and toxicity of this compound in animal models and humans.
Synthesemethoden
The synthesis of 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole involves the reaction of 4-bromobenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties in various in vitro and in vivo models. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
296273-25-1 |
|---|---|
Produktname |
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole |
Molekularformel |
C14H11BrN2S |
Molekulargewicht |
319.22 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H11BrN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) |
InChI-Schlüssel |
SSZXTFFESFXOKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




